2,2,4,4,6,6-Hexakis((2,2,3,3,4,4,5,5,6,6-decafluorohexyl)oxy)-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine
CAS No.: 186406-48-4
Cat. No.: VC11992374
Molecular Formula: C36H18F60N3O6P3
Molecular Weight: 1821.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 186406-48-4 |
|---|---|
| Molecular Formula | C36H18F60N3O6P3 |
| Molecular Weight | 1821.4 g/mol |
| IUPAC Name | 2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6-decafluorohexoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
| Standard InChI | InChI=1S/C36H18F60N3O6P3/c37-7(38)19(61,62)31(85,86)25(73,74)13(49,50)1-100-106(101-2-14(51,52)26(75,76)32(87,88)20(63,64)8(39)40)97-107(102-3-15(53,54)27(77,78)33(89,90)21(65,66)9(41)42,103-4-16(55,56)28(79,80)34(91,92)22(67,68)10(43)44)99-108(98-106,104-5-17(57,58)29(81,82)35(93,94)23(69,70)11(45)46)105-6-18(59,60)30(83,84)36(95,96)24(71,72)12(47)48/h7-12H,1-6H2 |
| Standard InChI Key | FCYXYXSADZPFRJ-UHFFFAOYSA-N |
| SMILES | C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F |
| Canonical SMILES | C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a central triazatriphosphorine ring (), a six-membered heterocycle alternating nitrogen and phosphorus atoms. Each phosphorus atom is bonded to two oxygen atoms, which are further connected to 2,2,3,3,4,4,5,5,6,6-decafluorohexyl groups. This results in a symmetrical hexakis-substitution pattern, where six identical fluorinated alkoxy groups radiate from the phosphazene core. The extensive fluorination contributes to the molecule’s hydrophobicity and electron-withdrawing characteristics, which are critical to its stability and reactivity.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 1821.4 g/mol | |
| IUPAC Name | 2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6-decafluorohexoxy)-1,3,5-triaza-2λ⁵,4λ⁵,6λ⁵-triphosphacyclohexa-1,3,5-triene | |
| Canonical SMILES | C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F |
Stereoelectronic Effects
The electron-withdrawing nature of the fluorinated substituents induces significant polarization within the phosphazene ring. This alters the electrophilicity of the phosphorus centers, potentially influencing reactivity in polymerization or cross-linking reactions. The steric bulk of the decafluorohexyl groups also imposes conformational constraints, likely reducing rotational freedom and enhancing thermal stability.
Synthesis and Manufacturing
General Phosphazene Synthesis
Phosphazenes are typically synthesized via nucleophilic substitution reactions on hexachlorophosphazene (). Fluorinated alkoxy groups are introduced by reacting with fluorinated alcohols under controlled conditions. For this compound, the reaction with 2,2,3,3,4,4,5,5,6,6-decafluorohexanol would proceed in a stepwise manner, replacing all six chlorine atoms with fluorinated alkoxy groups.
Challenges in Fluorinated Derivative Synthesis
The high electronegativity and steric demand of decafluorohexanol pose synthetic challenges, including:
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Incomplete substitution: Residual chlorine atoms may remain if reaction conditions are suboptimal.
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Side reactions: Fluorinated alcohols can act as weak acids, potentially leading to ring-opening reactions.
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Purification difficulties: The nonpolar nature of fluorocarbons complicates isolation via conventional chromatography.
Physicochemical Properties
Thermal Stability
Phosphazenes with fluorinated substituents exhibit exceptional thermal stability due to strong bonds and the inertness of perfluoroalkyl groups. While specific thermogravimetric data for this compound is unavailable, analogous hexakis(perfluoroalkoxy)phosphazenes decompose above 400°C, suggesting similar resilience.
Solubility and Hydrophobicity
The compound is sparingly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol but exhibits limited solubility in nonpolar solvents due to its high molecular weight and fluorinated surface .
Table 2: Predicted Physicochemical Properties
Applications and Research Frontiers
High-Performance Polymers
Phosphazenes serve as precursors for fluorinated polymers with applications in:
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Aerospace coatings: Resistant to UV degradation and extreme temperatures.
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Fuel cell membranes: Hydrophobic surfaces mitigate water uptake, enhancing proton conductivity.
Biomedical Materials
The biocompatibility and chemical inertness of fluorinated phosphazenes make them candidates for:
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Drug delivery systems: Prolonged circulation times due to reduced protein adsorption.
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Bioinert coatings: For medical implants to prevent biofouling.
Comparison with Analogous Compounds
Hexakis(perfluorobutoxy)phosphazene
-
Molecular Formula:
-
Molecular Weight: 1357.2 g/mol
-
Properties: Lower thermal stability (decomposition ~350°C) due to shorter perfluoroalkyl chains.
Hexakis(tetradecafluorooctyloxy)phosphazene
-
Molecular Formula:
-
Molecular Weight: 2421.46 g/mol
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Properties: Enhanced hydrophobicity and higher density (1.84 g/cm³) compared to the subject compound .
Future Research Directions
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Structure-Property Relationships: Systematic studies to correlate substituent chain length with thermal/chemical stability.
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Advanced Characterization: NMR crystallography to resolve conformational preferences in the solid state.
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Application-Specific Optimization: Tailoring substitution patterns for targeted uses in energy storage or tribology.
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